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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-
Lactose monohydrate (0-lactose monohydrate), a critical parameter in pharmaceutical
formulation, food science, and chemical engineering. Understanding the solubility of this
common excipient in various solvent systems is fundamental to controlling crystallization,
dissolution rates, and bioavailability.

Solubility in Aqueous Systems

The solubility of lactose in water is a complex function of temperature, influenced by the
mutarotation between its two anomeric forms, a-lactose and B-lactose.[1][2] When a-lactose
monohydrate, the most common commercial form, is dissolved in water, it undergoes
mutarotation until an equilibrium is established between the a- and -anomers.[2] At room
temperature, this equilibrium consists of approximately 40% a-lactose and 60% (3-lactose.[1]
While B-lactose is initially more soluble than the a-form, the final solubility is determined by the
equilibrium between the two.[1]

The dissolution of a-lactose monohydrate is relatively slow compared to other sugars because
the process is limited by the rate of mutarotation.[3] As a-lactose dissolves and converts to the
more soluble B-form, more a-lactose can then dissolve until the solution is saturated with
respect to the a-anomer.[3] The solubility of lactose in water increases significantly with
temperature.[1][4][5][6]
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Table 1: Solubility of D-Lactose Monohydrate in Water at Various Temperatures

Solubility (g /100 g

Temperature (°C) solution) Solubility (g / 100 mL)
15 ~20[7]

25 18.90[5]

40 25.15[5]

60 37.21[5]

Note: Data is compiled from multiple sources. Solubility values can vary slightly based on

experimental conditions and the specific form of lactose used.

The process of dissolution and mutarotation is a critical concept for anyone working with

agueous lactose solutions.
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Caption: Dissolution and mutarotation equilibrium of a-lactose monohydrate in water.

Solubility in Organic Solvents
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The solubility of D-lactose monohydrate in pure organic solvents is generally very low.[5] This
property is exploited in crystallization processes where organic solvents can be used as anti-
solvents.[5] However, measurable solubility data exists for a range of common solvents. A
systematic study evaluated the solubility of a-lactose monohydrate in 15 different mono-
solvents at temperatures ranging from 274.05 K to 323.05 K (1°C to 50°C), demonstrating that
solubility, while low, increases with rising temperature.[8][9][10]

The dissolution process in these organic solvents was found to be endothermic, entropy-driven,
and spontaneous.[9][10] The solvent properties play a significant role, with methanol providing
the highest solubility and 1-hexanol the lowest among the tested solvents.[8][9][10]

Table 2: Mole Fraction Solubility (x104) of a-Lactose Monohydrate in Various Organic Solvents
at 298.15 K (25 °C)
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Solvent Mole Fraction (x104)
Methanol 2.37
1-Butanol 1.15
Isopropanol 1.05
Ethanol 0.94
1-Propanol 0.88
1-Heptanol 0.82
Isobutanol 0.79
Propionic Acid 0.73
1-Pentanol 0.65
1-Octanol 0.49
Acetonitrile 0.48
Isoamylol 0.45
2-Butanol 0.39
Cyclohexanone 0.35
1-Hexanol 0.28

Data adapted from a study by Wang et al. (2022).[8][9][10][11] Note that while some sources
describe lactose as practically insoluble in ethanol, this quantitative data indicates a
measurable, albeit low, solubility.

Solubility in Aqueous-Organic Mixtures

In binary solvent systems, such as ethanol-water mixtures, the solubility of lactose is highly
dependent on the solvent composition. The solubility of both a- and [3-lactose decreases as the
concentration of ethanol in the aqueous solution increases.[4][5] This principle is fundamental
to anti-solvent crystallization methods used for lactose purification. For instance, in a 70% (v/v)
acetonitrile/water mixture at 20°C, the solubility of lactose drops to approximately 0.33% (w/v).
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[5] The type of organic co-solvent also has a significant impact; in biphasic systems, the order
of decreasing lactose solubility is influenced by the organic solvent in the order of acetonitrile >
ethanol > ethyl acetate.[12]

Experimental Protocols for Solubility Determination

Accurate determination of lactose solubility requires robust experimental and analytical
methods. The choice of method depends on the solvent system, required precision, and
available equipment.

Gravimetric Method for Organic Solvents

The static gravimetric method is a reliable technique for determining solubility in pure or mixed
solvents, especially when the solute has low volatility.[8][9][10]

Methodology:

o Sample Preparation: An excess amount of D-lactose monohydrate is added to a known
mass of the selected solvent in a sealed, jacketed glass vessel.

o Equilibration: The vessel is maintained at a constant temperature (e.g., using a circulating
water bath) and stirred continuously for a sufficient time (e.g., >10 hours) to ensure solid-
liquid equilibrium is reached.

o Phase Separation: After stirring is stopped, the solution is allowed to stand undisturbed (e.g.,
>8 hours) at the same constant temperature to allow the undissolved solid to settle.

o Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-
heated or pre-cooled syringe to prevent temperature-induced precipitation or dissolution. The
syringe is often fitted with a filter (e.g., 0.45 um) to remove any fine particulates.

e Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The
solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a
temperature that does not degrade the lactose) until a constant weight is achieved.

e Quantification: The mass of the remaining lactose residue is determined gravimetrically. The
mole fraction solubility is then calculated from the mass of the dissolved lactose and the
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mass of the solvent in the sampled aliquot.

e Solid Phase Analysis: The residual solid from the equilibrium vessel should be analyzed
(e.g., using X-ray powder diffraction) to confirm that no phase change or solvate formation
has occurred during the experiment.[11]
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Caption: Experimental workflow for the gravimetric solubility determination method.
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Analytical Methods for Aqueous Solutions

For aqueous systems, where evaporation is less practical, the concentration of dissolved
lactose is typically measured using analytical techniques after achieving equilibrium.

Methodology:

» Equilibration: Prepare a saturated solution as described in steps 1-3 of the gravimetric
method.

o Sampling & Dilution: Withdraw a known volume of the clear, saturated supernatant. Dilute
the sample precisely with an appropriate solvent (e.g., water or mobile phase) to bring the
lactose concentration into the linear range of the analytical instrument.[13]

e Analysis: Quantify the lactose concentration using a validated analytical method. Common
methods include:

o High-Performance Liquid Chromatography (HPLC): This is a widely used technique.[14]
Since lactose lacks a strong chromophore, detection is typically achieved using a
Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), a
Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[13]

o Enzymatic Assays: These methods use the enzyme [3-galactosidase to hydrolyze lactose
into glucose and galactose.[15][16] The amount of glucose or galactose produced is then
quantified, which is proportional to the initial lactose concentration.[13][15]

o Refractive Index Analysis: The refractive index of the solution is measured and correlated
to lactose concentration using a calibration curve.[4] This method is effective for binary
systems but can be complicated by other solutes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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